molecular formula C40H28N2O4 B2642916 4-benzoyl-N-[4'-(4-benzoylbenzamido)-[1,1'-biphenyl]-4-yl]benzamide CAS No. 476317-92-7

4-benzoyl-N-[4'-(4-benzoylbenzamido)-[1,1'-biphenyl]-4-yl]benzamide

Cat. No.: B2642916
CAS No.: 476317-92-7
M. Wt: 600.674
InChI Key: WOBNKXAVHOJQLI-UHFFFAOYSA-N
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Description

4-Benzoyl-N-[4’-(4-benzoylbenzamido)-[1,1’-biphenyl]-4-yl]benzamide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of multiple benzoyl groups and biphenyl units, which contribute to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-benzoyl-N-[4’-(4-benzoylbenzamido)-[1,1’-biphenyl]-4-yl]benzamide typically involves the condensation of benzoic acids and amines. One efficient method is the direct condensation of benzoic acids with amines in the presence of a catalyst such as diatomite earth immobilized with ZrCl4 under ultrasonic irradiation . This method is advantageous due to its high yield, eco-friendliness, and the use of a reusable catalyst.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar condensation reactions but optimized for higher throughput. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Benzoyl-N-[4’-(4-benzoylbenzamido)-[1,1’-biphenyl]-4-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones.

    Reduction: Reduction reactions can convert the benzoyl groups to alcohols or other reduced forms.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) in the presence of catalysts can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or other reduced derivatives.

Scientific Research Applications

4-Benzoyl-N-[4’-(4-benzoylbenzamido)-[1,1’-biphenyl]-4-yl]benzamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving protein-ligand interactions due to its ability to form stable complexes.

    Industry: Used in the production of advanced materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 4-benzoyl-N-[4’-(4-benzoylbenzamido)-[1,1’-biphenyl]-4-yl]benzamide involves its interaction with molecular targets through its benzoyl and biphenyl groups. These interactions can affect various biochemical pathways, depending on the specific application. For instance, in biological systems, the compound may bind to proteins or enzymes, altering their activity and function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Benzoyl-N-[4’-(4-benzoylbenzamido)-[1,1’-biphenyl]-4-yl]benzamide is unique due to its multiple benzoyl groups and biphenyl units, which confer high stability and reactivity. This makes it particularly valuable in applications requiring robust and versatile compounds.

Properties

IUPAC Name

4-benzoyl-N-[4-[4-[(4-benzoylbenzoyl)amino]phenyl]phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H28N2O4/c43-37(29-7-3-1-4-8-29)31-11-15-33(16-12-31)39(45)41-35-23-19-27(20-24-35)28-21-25-36(26-22-28)42-40(46)34-17-13-32(14-18-34)38(44)30-9-5-2-6-10-30/h1-26H,(H,41,45)(H,42,46)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOBNKXAVHOJQLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)C4=CC=C(C=C4)NC(=O)C5=CC=C(C=C5)C(=O)C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H28N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

600.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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